5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrClNO |
|---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2 |
InChI Key |
QDLRVQLBTIRZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-(3-Chlorophenyl)benzo[d]oxazole
The precursor is synthesized via cyclization of 2-amino-4-methylphenol with 3-chlorobenzoyl chloride. A representative protocol involves:
-
Reactants : 2-amino-4-methylphenol (1.0 equiv), 3-chlorobenzoyl chloride (1.2 equiv).
-
Conditions : Pyridine as base and solvent, reflux at 110°C for 6 hours.
Mechanistic Insight : The reaction proceeds through nucleophilic acyl substitution, forming an intermediate amide that undergoes cyclodehydration to yield the oxazole ring.
Standard Bromination Procedure
Reactants :
-
2-(3-Chlorophenyl)benzo[d]oxazole (1.0 equiv)
-
NBS (1.1–1.3 equiv)
Conditions :
-
Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Temperature : 60–80°C under nitrogen atmosphere.
Work-Up :
-
Cool reaction mixture to room temperature.
-
Filter to remove succinimide by-products.
-
Concentrate filtrate under reduced pressure.
-
Purify via column chromatography (hexane/ethyl acetate, 4:1).
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent efficiency:
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| CCl₄ | 70 | 82 | <5% |
| CHCl₃ | 60 | 78 | 8% |
| DMF | 25 | 65 | 15% |
| Ethyl Acetate | 40 | 58 | 20% |
Key Observations :
-
Halogenated solvents (CCl₄, CHCl₃) maximize yield due to improved NBS solubility.
-
Polar aprotic solvents (DMF) promote over-bromination at elevated temperatures.
Alternative Bromination Strategies
Radical Bromination with AIBN Initiation
Reactants :
-
NBS (1.2 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1 equiv)
Conditions :
Advantage : Enhanced selectivity for the 5-methyl position due to radical stabilization by the oxazole ring.
Photochemical Bromination
Reactants :
-
NBS (1.1 equiv)
-
UV light (254 nm)
Conditions :
Limitation : Requires specialized equipment and generates trace succinimide impurities.
Critical Analysis of By-Product Formation
Common by-products and mitigation strategies include:
-
Dibrominated Derivatives :
-
Caused by excess NBS or prolonged reaction times.
-
Mitigation: Use stoichiometric NBS (1.05–1.1 equiv) and monitor via TLC.
-
-
Ring-Opened Products :
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Scale-Up Impact |
|---|---|---|
| NBS | 120 | High |
| CCl₄ | 15 | Low |
| 3-Chlorobenzoyl chloride | 90 | Moderate |
Recommendation : Optimize NBS stoichiometry to reduce raw material costs.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with diverse reagents under controlled conditions:
Key Observations :
-
Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates.
-
Catalysts like 18-crown-6 improve yields in sulfonylation reactions .
Oxidation:
The bromomethyl group can be oxidized to carboxylic acids or ketones under strong oxidizing conditions:
-
Reagents : KMnO₄ in acidic media or CrO₃ in H₂SO₄.
-
Products : Benzo[d]oxazole-2-carboxylic acid derivatives (hypothetical pathway inferred from structural analogs).
Reduction:
Selective reduction of the bromomethyl group is achievable:
-
Reagents : LiAlH₄ or NaBH₄ in anhydrous THF.
-
Products : 2-Methylbenzo[d]oxazole derivatives (reported for analogs) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized derivatives | 50–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amines | Aminomethyl derivatives | 60–80% |
Notable Example :
-
Reaction with 4-methylmorpholine and ethyl chloroformate yields cyclized 1,3-oxazol-5(4H)-one derivatives (93% yield) .
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SN2 mechanism , facilitated by the electron-withdrawing effect of the chlorophenyl group, which polarizes the C–Br bond .
-
Biological Alkylation : In medicinal contexts, the bromomethyl group forms covalent bonds with thiol or amine groups in enzymes, disrupting microbial or cancer cell pathways .
Synthetic Optimization Data
Comparative analysis of bromination methods for precursor synthesis:
| Brominating Agent | Solvent | Initiator | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| NBS | CCl₄ | AIBN | Reflux | 45% | 95% |
| NBS | CHCl₃ | None | 80°C | 17% | 88% |
| Br₂ | DCM | Light | RT | <10% | Low |
Recommendation : NBS with AIBN in CCl₄ provides optimal yield and scalability .
Stability and Handling
-
Storage : –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis.
-
Decomposition : Avoid prolonged exposure to moisture or strong bases.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern on the benzo[d]oxazole ring allows for the creation of derivatives with distinct chemical properties.
Biology
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it may interact with specific molecular targets within cells, leading to the modulation of biochemical pathways .
Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole.
| Compound | MIC (µg/ml) against Candida spp. |
|---|---|
| This compound | 1.6 - 3.2 |
| Reference Drug (Fluconazole) | 0.8 - 1.6 |
Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as inhibiting cell proliferation and modulating apoptotic markers .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents against infectious diseases and cancer therapies. Its ability to disrupt cellular processes makes it a candidate for further drug development .
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study evaluating its antimicrobial activity reported potent effects against Gram-positive bacterial strains and fungi, indicating its potential use in treating infections caused by resistant pathogens .
- Research into its anticancer properties demonstrated that it could effectively inhibit the growth of various cancer cell lines, suggesting its role as a promising candidate for cancer therapy .
Summary of Findings
The applications of this compound are summarized as follows:
- Antimicrobial Efficacy : Effective against a range of bacterial and fungal strains.
- Anticancer Potential : Induces apoptosis in cancer cells through various pathways.
- Research Applications : Valuable for drug development in infectious diseases and cancer therapies.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₉BrClNO.
- Synthesis : Likely involves bromination of a pre-formed 5-methyl-2-(3-chlorophenyl)benzo[d]oxazole precursor, analogous to methods used for 5-bromo-2-(4-fluorophenyl)benzo[d]oxazole (compound 27 in ), where bromine or N-bromosuccinimide (NBS) is employed .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following benzoxazole derivatives share structural similarities but differ in substituents, influencing their reactivity and applications:
Substituent Impact :
- Bromomethyl Group : Enhances electrophilicity, enabling alkylation or cross-coupling reactions. Absent in most analogues .
- Halogen Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-bromophenyl () or 4-fluorophenyl () derivatives.
- Ring System: Non-fused oxazoles (e.g., ) lack the aromatic stability and conjugation of the benzo[d]oxazole core.
Spectroscopic and Physical Properties
Comparative data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy highlight substituent effects:
Key Observations :
Yield and Purity :
- Yields for benzoxazole syntheses in and range from 70–90%, with purities >95% after column chromatography .
Biological Activity
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound has been investigated for its antimicrobial and anticancer properties. Its structure, which includes a bromomethyl group and a chlorophenyl substitution, enhances its interaction with biological targets, potentially disrupting cellular processes. The lipophilicity contributed by the chlorophenyl group may improve its bioavailability, making it effective against various pathogens.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of enzymes or receptors involved in critical biochemical pathways. For instance, compounds with similar structures have shown to form covalent bonds with biological molecules through nucleophilic substitution mechanisms, leading to antimicrobial or anticancer effects.
Synthesis
The synthesis of this compound typically involves bromination of a precursor compound. Common methods include:
- Bromination : Utilizing reagents such as N-bromosuccinimide (NBS) in a solvent system.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product.
Antimicrobial Activity
A study evaluating the antimicrobial activity of similar oxazole derivatives reported Minimum Inhibitory Concentrations (MICs) against various fungal and bacterial strains. For example:
| Compound | MIC (µg/ml) against Candida spp. |
|---|---|
| This compound | 1.6 - 3.2 |
| Reference Drug (Fluconazole) | 0.8 - 1.6 |
This indicates that the compound exhibits significant antifungal activity comparable to established antifungal agents .
Anticancer Activity
Research has also indicated that compounds similar to this compound demonstrate anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
Summary of Findings
The biological activity of this compound is supported by various studies highlighting its potential as an antimicrobial and anticancer agent. The following points summarize key findings:
- Antimicrobial Efficacy : Effective against a range of bacterial and fungal strains with MIC values indicating potent activity.
- Mechanistic Insights : Interaction with specific enzymes and receptors leading to cellular disruption.
- Research Applications : Potential lead compound for drug development in infectious diseases and cancer therapies.
Q & A
Q. What are the recommended synthetic routes for 5-(bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole?
A two-step approach is commonly employed:
- Step 1 : Construct the benzo[d]oxazole core via cyclization of 3-chlorophenyl-substituted precursors (e.g., using Buchwald-Hartwig amination or Ullmann coupling) .
- Step 2 : Introduce the bromomethyl group via radical bromination or electrophilic substitution. For example, N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C, AIBN initiator) minimizes over-bromination . Key considerations : Use anhydrous solvents (e.g., DMF or THF) and monitor reaction progress via TLC to avoid side products.
Q. How can the purity and structural integrity of the compound be validated?
- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) for purification .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., bromomethyl at C5: δ ~4.3 ppm for -CH2Br; 3-chlorophenyl: aromatic protons at δ 7.2–7.8 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 322.98 for C14H10BrClNO) .
Advanced Research Questions
Q. How to resolve contradictions between X-ray crystallography and NMR data for structural assignments?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state).
- Methodology :
Q. What strategies optimize regioselectivity in bromomethylation reactions?
Competing bromination at aromatic vs. benzylic positions requires precise control:
- Radical inhibitors : Add TEMPO to suppress aromatic ring bromination .
- Solvent effects : Polar aprotic solvents (e.g., CCl4) favor benzylic bromination over electrophilic substitution .
- Temperature : Lower temperatures (e.g., 0°C) reduce radical chain propagation, improving selectivity . Data example : A 2022 study achieved >90% benzylic bromination using NBS in CCl4 at 0°C .
Q. How to evaluate the compound’s potential as a kinase inhibitor scaffold?
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2) .
- SAR analysis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assay activity .
- In vitro assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations .
Methodological Challenges
Q. Why do crystallization attempts fail, and how to improve them?
Poor crystallization is common due to flexible bromomethyl groups.
- Solutions :
Q. How to mitigate decomposition during storage?
The bromomethyl group is prone to hydrolysis or elimination.
- Storage : Keep under inert gas (Ar/N2) at –20°C in amber vials .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture .
- Monitoring : Use LC-MS monthly to detect degradation products (e.g., benzo[d]oxazole-5-methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
